4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol
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Overview
Description
4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol is a heterocyclic organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires heating under reflux conditions. The product is then purified through recrystallization to obtain a high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in coordination chemistry
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, triazine oxides, and metal-triazine complexes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine
- 4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl carbamimidothioate
- 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]-1-piperazinyl}ethanone
Uniqueness
4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity set it apart from other similar compounds .
Properties
IUPAC Name |
4,6-di(piperidin-1-yl)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13-15-11(17-7-3-1-4-8-17)14-12(16-13)18-9-5-2-6-10-18/h1-10H2,(H,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHFWKTNDRBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=O)N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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